2-Hydroxyquinoline-3-carbaldehyde
Overview
Description
2-Hydroxyquinoline-3-carbaldehyde, also known as 2 (1H)-Quinolinone-3-carboxaldehyde or 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde, is a compound with the molecular formula C₁₀H₇NO₂ . It is a derivative of 8-Hydroxyquinoline, which exhibits antiseptic, disinfectant, and pesticide properties .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline-3-carbaldehyde has been investigated in several studies . These studies have explored different synthetic strategies and have highlighted the compound’s potential for aggregation-induced emission enhancement (AIEE), fluoride optical sensing, and BSA interaction .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-3-carbaldehyde has been analyzed in several studies . The compound has a planar structure, which contributes to its ability to form complexes with various metal ions .Chemical Reactions Analysis
2-Hydroxyquinoline-3-carbaldehyde is known to participate in various chemical reactions . Its chemical reactivity is largely due to its hydroxyquinoline moiety, which can form complexes with divalent metal ions through chelation .Physical And Chemical Properties Analysis
2-Hydroxyquinoline-3-carbaldehyde has a molecular weight of 173.168 Da and a density of 1.4±0.1 g/cm³ . It has a boiling point of 434.9±45.0 °C at 760 mmHg and a flash point of 208.7±28.9 °C . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .Scientific Research Applications
Organic Synthesis
2-Hydroxyquinoline-3-carbaldehyde is a versatile compound in organic synthesis. It can undergo various reactions to form different derivatives, which can be used in the synthesis of complex organic molecules .
Medicinal Chemistry
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . 2-Hydroxyquinoline-3-carbaldehyde, being a derivative of quinoline, is expected to have similar properties and can be used in the development of new drugs .
Anti-Inflammatory Applications
Some synthesized quinoline derivatives have been assessed for their anti-inflammatory activities . Given that 2-Hydroxyquinoline-3-carbaldehyde can be used to synthesize these derivatives, it indirectly contributes to the development of anti-inflammatory drugs .
Antibacterial Applications
Quinoline derivatives have also shown antibacterial activities . Therefore, 2-Hydroxyquinoline-3-carbaldehyde, as a precursor to these derivatives, can be used in the research and development of new antibacterial agents .
Antifungal Applications
In addition to antibacterial activities, some quinoline derivatives have demonstrated antifungal activities . This suggests that 2-Hydroxyquinoline-3-carbaldehyde could potentially be used in the development of antifungal drugs .
Schiff Base Reactions
8-Hydroxy-2-quinolinecarboxaldehyde, a related compound, can undergo Schiff base reactions with amines to form new compounds . It is plausible that 2-Hydroxyquinoline-3-carbaldehyde could behave similarly, opening up a new avenue of research.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline-3-carbaldehyde is the MCF-7 human breast cancer cell line . It also shows antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains .
Mode of Action
2-Hydroxyquinoline-3-carbaldehyde is used in the synthesis of imine quinoline ligand (IQL)-based Cu(II) complexes . These complexes interact with the target cells, leading to changes in their function. Molecular docking results show strong binding affinities of the CuL complex to active sites of S. aureus, E. coli, and estrogen receptor alpha .
Biochemical Pathways
The compound’s cytotoxic effects on cancer cells and its antibacterial activity suggest that it may interfere with essential cellular processes in these organisms .
Pharmacokinetics
Its molecular weight of 173168 Da suggests that it could be well-absorbed and distributed in the body
Result of Action
The CuL complex, derived from 2-Hydroxyquinoline-3-carbaldehyde, exhibits significant cytotoxic potency against MCF-7 breast cancer cells, with an IC50 of 43.82 ± 2.351 μg/mL . At 100 μg/mL, CuL induced the largest reduction of cancer cell proliferation by 97% . The minimum inhibitory concentration for CuL was found to be 12.5 μg/mL against the three tested pathogens .
Safety and Hazards
2-Hydroxyquinoline-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment and avoid ingestion and inhalation . The compound may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity .
Future Directions
2-Hydroxyquinoline-3-carbaldehyde and its derivatives have shown promise in various applications, including anticancer, antiviral, and antibacterial activities . Future research could focus on exploring these applications further and developing potent lead compounds with good efficacy and low toxicity .
properties
IUPAC Name |
2-oxo-1H-quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKEYXRRNSJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343371 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-3-carbaldehyde | |
CAS RN |
91301-03-0 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Hydroxyquinoline-3-carbaldehyde has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.
ANone: Researchers commonly utilize various spectroscopic techniques to characterize 2-Hydroxyquinoline-3-carbaldehyde and its derivatives, including:
- 1H-NMR: Provides information about the hydrogen atoms' environment within the molecule. [, ]
- FTIR: Helps identify functional groups present in the compound by analyzing its infrared absorption spectrum. [, ]
- Mass Spectroscopy: Used to determine the molecular weight and structural information by analyzing the mass-to-charge ratio of ions. [, ]
- UV-Vis Spectroscopy: Provides insights into the compound's electronic transitions and its interactions with other molecules. [, ]
A: While 2-Hydroxyquinoline-3-carbaldehyde itself might not possess strong catalytic activity, its derivative, anacardic acid (derived from Cashew Nut Shell Liquid) has been successfully employed as a green catalyst. [] This natural catalyst facilitated the synthesis of a quinoline-based amino acid Schiff base ligand via a solvent-free grinding technique, showcasing a greener approach to chemical synthesis. []
A: Research indicates that introducing various substituents on the quinoline ring or modifying the aldehyde group can significantly impact the compound's biological activity. For example, incorporating fluorine atoms into the structure resulted in enhanced anti-tuberculosis activity. [] Additionally, condensing 2-Hydroxyquinoline-3-carbaldehyde with different amines to form Schiff bases leads to diverse biological activities, including antimicrobial and DNA binding properties. [, , ]
ANone: Studies have demonstrated promising results regarding the biological activities of this compound and its derivatives:
- Antimicrobial Activity: Several synthesized Schiff base derivatives of 2-Hydroxyquinoline-3-carbaldehyde exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis, with some showing efficacy comparable to standard drugs. [, ]
- DNA Binding & Cleavage: Metal complexes incorporating Schiff bases derived from 2-Hydroxyquinoline-3-carbaldehyde have demonstrated DNA binding affinity, primarily through intercalation. [, ] Some complexes even exhibited photo-induced DNA cleavage activity, suggesting potential applications in photodynamic therapy. [, ]
- Metal Ion Sensing: A Rhodamine B derivative synthesized using 2-Hydroxyquinoline-3-carbaldehyde functioned as a selective colorimetric sensor for Cu2+ and a fluorogenic sensor for Hg2+, highlighting its potential in environmental monitoring and analytical applications. [, ]
ANone: Computational methods play a vital role in understanding and predicting the properties of this compound and its derivatives. For example:
- Molecular Docking: This technique helps visualize and predict the binding mode and affinity of metal complexes with biomolecules like DNA. [] This provides valuable insights into potential mechanisms of action.
- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, optical properties, and energy levels (HOMO-LUMO) of 2-Hydroxyquinoline-3-carbaldehyde derivatives. [] This information is crucial for designing new materials with tailored properties for applications like optoelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.